1-(丁基)-1H-吡唑-4-甲醛

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

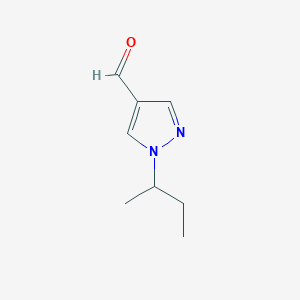

1-(Butan-2-yl)-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a 5-membered ring structure containing two nitrogen atoms in adjacent positions. The specific compound has a butan-2-yl group attached to the nitrogen at the first position and a carbaldehyde group at the fourth position of the pyrazole ring.

Synthesis Analysis

The synthesis of pyrazole derivatives, such as 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde, often involves the use of precursor compounds that can undergo various chemical reactions to introduce different functional groups. In one study, 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde was used as a precursor for synthesizing a series of novel heterocycles . Although this does not directly describe the synthesis of 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde, it provides insight into the type of reactions that pyrazole carbaldehydes can undergo to form diverse heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using various spectroscopic methods, including NMR, IR, and sometimes X-ray crystallography . These techniques allow for the determination of the molecular framework and the identification of substituents attached to the pyrazole core. The presence of the butan-2-yl group and the carbaldehyde functional group in 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde would influence the chemical shifts observed in NMR spectroscopy and the vibrational frequencies in IR spectroscopy.

Chemical Reactions Analysis

Pyrazole carbaldehydes can participate in a variety of chemical reactions. For instance, the reaction of linearly bonded 1,1'-bis(pyrazole-4-carbaldehydes) with propane-1,3-diselenol in the presence of Me3SiCl and triethylamine leads to the formation of bis[4-(1,3-diselenan-2-yl)pyrazoles] . This demonstrates the reactivity of the carbaldehyde group in nucleophilic addition reactions. Although the specific reactions of 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde are not detailed in the provided papers, similar reactivity can be expected due to the presence of the reactive aldehyde group.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary widely depending on the substituents attached to the ring. For example, sulfur-containing pyrazole carbaldehydes have been shown to exhibit bacteriostatic effects and are used as antiseptics . The presence of different functional groups can also affect the solubility, boiling point, melting point, and stability of the compound. The reactivity of the aldehyde group in 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde would make it a versatile intermediate for further chemical transformations.

科研应用

合成和表征

- 1-(丁基)-1H-吡唑-4-甲醛用于合成各种杂环化合物。Hamed等人(2020年)的研究报告了使用杂环吡唑衍生物合成壳聚糖的席夫碱,并通过光谱分析进行表征,并对其进行了抗菌活性筛选(Hamed et al., 2020)。

抗菌活性

- 使用吡唑衍生物合成的化合物,包括1-(丁基)-1H-吡唑-4-甲醛,表现出显著的抗菌性能。Chougule等人(2020年)的研究探讨了使用吡唑甲醛合成吲哚-1-酮衍生物,发现对各种细菌菌株具有强效抗菌性能(Chougule et al., 2020)。

抗氧化性能

- 该化合物还在抗氧化剂的合成中发挥作用。Gouda等人(2016年)使用吡唑甲醛合成烟酰腈,包括1-(丁基)-1H-吡唑-4-甲醛,表现出抗氧化能力(Gouda et al., 2016)。

新型杂环化合物的合成

- 该化合物在创建新型杂环化合物中起着重要作用。Baashen等人(2017年)使用类似的吡唑甲醛衍生物合成新的杂环化合物,展示了这些化合物在创建多样化化学结构中的多功能性(Baashen et al., 2017)。

复杂化合物的形成

- 它还用于形成复杂的化学结构。Papernaya等人(2015年)的研究涉及吡唑甲醛与氨基醇的反应,表明这类化合物在先进化学合成中的潜力(Papernaya et al., 2015)。

药物合成中的应用

- 此外,吡唑-4-甲醛衍生物用于药物合成。Sudha等人(2021年)合成了吡唑-4-甲醛衍生物,评估其抗氧化和抗炎活性,暗示在药物化学中具有潜在应用(Sudha et al., 2021)。

Safety And Hazards

性质

IUPAC Name |

1-butan-2-ylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-3-7(2)10-5-8(6-11)4-9-10/h4-7H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULIHUMPHCEXEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C=C(C=N1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![4-(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid](/img/structure/B1327075.png)

![3-(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327076.png)

![4-(3-{2-[(4-Fluorobenzoyl)(methyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)benzoic acid](/img/structure/B1327077.png)

![4-[(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327078.png)

![Ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327079.png)

![4-({[5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid](/img/structure/B1327084.png)

![2-{1-[(1,3-Diphenyl-1H-pyrazol-4-YL)carbonyl]-piperidin-4-YL}propanoic acid](/img/structure/B1327087.png)

![4-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)benzoic acid](/img/structure/B1327089.png)

![3-[(4-Chlorobenzyl)oxy]azetidine](/img/structure/B1327091.png)

![{2-[1-(Phenylsulfonyl)piperidin-4-yl]ethyl}amine hydrochloride](/img/structure/B1327092.png)

![Ethyl 5-{[(4-fluorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327098.png)

![Ethyl 5-{[(4-methylphenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327100.png)